molecular formula C6H7Cl B14640360 1-Chlorohex-2-EN-4-yne CAS No. 53247-02-2

1-Chlorohex-2-EN-4-yne

Cat. No.: B14640360
CAS No.: 53247-02-2
M. Wt: 114.57 g/mol
InChI Key: GWQWEVZXSMSWHH-UHFFFAOYSA-N
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Description

1-Chlorohex-2-EN-4-yne is an organic compound with the molecular formula C6H7Cl. It is characterized by the presence of a chlorine atom attached to a hexene backbone with a triple bond at the fourth position. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.

Chemical Reactions Analysis

1-Chlorohex-2-EN-4-yne undergoes various chemical reactions, including:

Common reagents used in these reactions include phenyl-lithium and allyl chloride, and the major products formed include allylbenzene and 1-phenylhex-3-en-5-yne .

Scientific Research Applications

1-Chlorohex-2-EN-4-yne is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for studying the properties of materials with conjugated systems.

    Pharmaceutical Research:

Mechanism of Action

The mechanism of action of 1-Chlorohex-2-EN-4-yne involves its reactivity with nucleophiles and electrophiles due to the presence of the chlorine atom and the triple bond. The molecular targets and pathways involved include the formation of new carbon-carbon bonds and the rearrangement of existing bonds, leading to the formation of various products .

Comparison with Similar Compounds

1-Chlorohex-2-EN-4-yne can be compared with other similar compounds such as:

    1-Chloro-2-hexen-4-yne: Similar in structure but differs in the position of the chlorine atom.

    Hex-1-en-4-yn-3-ol: The precursor in the synthesis of this compound.

The uniqueness of this compound lies in its ability to undergo double prototropic rearrangement, a reaction not commonly observed in similar compounds .

Properties

IUPAC Name

1-chlorohex-2-en-4-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl/c1-2-3-4-5-6-7/h4-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQWEVZXSMSWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80788713
Record name 1-Chlorohex-2-en-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80788713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53247-02-2
Record name 1-Chlorohex-2-en-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80788713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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